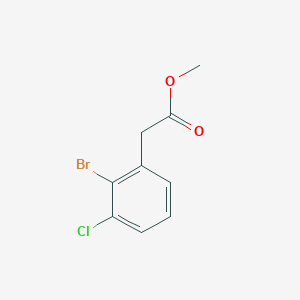
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Descripción general
Descripción
Methyl 2-(2-bromo-3-chlorophenyl)acetate (MBCPA) is a synthetic organic compound with potential applications in scientific research. MBCPA is a versatile compound that can be used in a variety of laboratory experiments, and its unique properties have allowed it to be studied for potential applications in multiple fields.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Methyl 2-(2-bromo-3-chlorophenyl)acetate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of α-bromophenylacetic acid derivatives, which are important for various chemical transformations and pharmaceutical applications. The reaction involves bromine in different solvents, highlighting its versatility in synthetic chemistry (Ogura, Furukawa, & Tsuchihashi, 1975).
Drug Development
This compound has also been involved in the development of drugs, such as the synthesis of a positional isomer of clopidogrel hydrogen sulfate, a well-known antiplatelet medication. The synthesis pathway demonstrates the compound's utility in creating structurally related drug candidates, which is crucial for expanding therapeutic options (Zou, Chi, W. Longshan, Yangpeng, & W. Wenfeng, 2010).
Antidepressant Activity
Additionally, derivatives of this compound have been explored for their potential antidepressant activity. The synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride from this compound and its evaluation using animal models underline the potential for developing new antidepressant drugs (Guo Ya-nan, 2010).
Optimization in Chemical Synthesis
The optimization of synthesis processes involving this compound, such as the production of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, showcases the importance of fine-tuning reaction conditions to achieve high yields and purity. This is vital for industrial-scale production and the economic feasibility of chemical processes (Wang Guo-hua, 2008).
Anti-Inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of compounds synthesized from this compound adds another dimension to its utility. These studies contribute to the discovery of new therapeutic agents that can manage pain and inflammation, addressing a significant need in medical treatment (Attimarad & Bagavant, 1999).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known to react with conjugated bases to produce alkylated carbene complexes . This suggests that it may interact with its targets through alkylation, a process that can modify the function of proteins and other biomolecules .
Result of Action
Its potential to alkylate biomolecules suggests that it could modify the function of proteins and other biomolecules, potentially leading to a wide range of effects .
Action Environment
The action of Methyl 2-(2-bromo-3-chlorophenyl)acetate can be influenced by various environmental factors. For instance, its reactivity with conjugated bases suggests that its action could be influenced by the pH of the environment . Additionally, its stability and efficacy could be affected by temperature and other environmental conditions .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(2-bromo-3-chlorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses of this compound can cause liver toxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism can result in the formation of active or inactive metabolites, influencing its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(11)9(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMYEDFMDPQDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



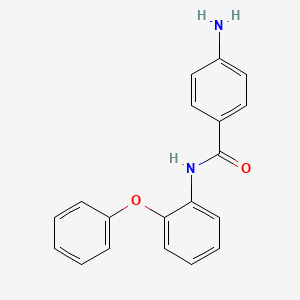
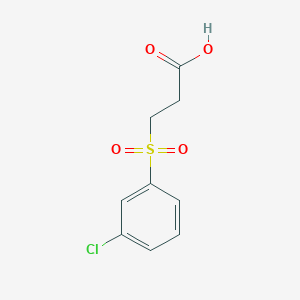
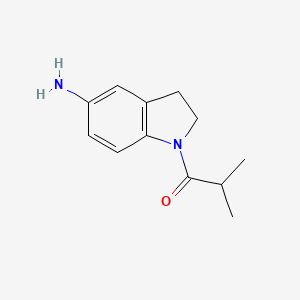

![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)
![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)
![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)
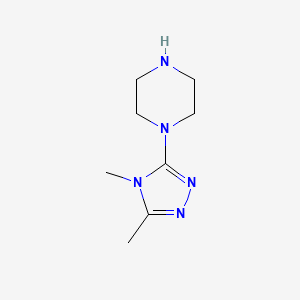
![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)
![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)
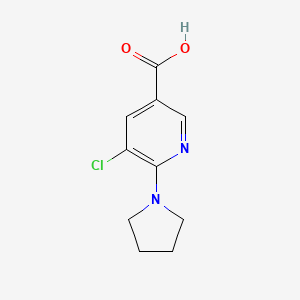
![2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine](/img/structure/B3033376.png)